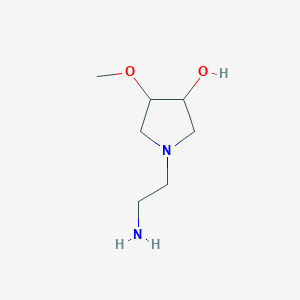

1-(2-氨基乙基)-4-甲氧基吡咯烷-3-醇

描述

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Pyrrolidines, on the other hand, are organic compounds that consist of a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of amines and pyrrolidines can vary greatly depending on the specific compound being synthesized. For example, one common method of synthesizing amines is through the reaction of a primary halide with ammonia . Pyrrolidines can be synthesized through a variety of methods, including the cyclization of gamma-amino acids or the reduction of pyrrolidones .

Molecular Structure Analysis

Amines are classified based on the number of alkyl groups attached to the nitrogen atom. They can be primary, secondary, or tertiary. Pyrrolidines are cyclic amines, with the nitrogen atom being a part of a five-membered ring .

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. Pyrrolidines can also participate in various reactions, such as the Mannich reaction and Michael addition .

Physical and Chemical Properties Analysis

Amines are generally weak bases. They can form hydrogen bonds, which makes low molecular weight amines soluble in water. Pyrrolidines are also weak bases, and their basicity is influenced by the substituents on the ring .

科学研究应用

吡咯烷衍生物的合成

吡咯烷衍生物,包括那些含有1-(2-氨基乙基)-4-甲氧基吡咯烷-3-醇的化合物,已被合成用于其潜在的生物活性。一项研究概述了合成带有1,2,4-三唑环的反式N-取代吡咯烷衍生物,这些化合物显示出显著的生物活性。这项研究突出了该化合物在创建一系列N-取代吡咯烷衍生物方面的实用性,由于其生物活性,这些化合物在制药领域可能具有潜在应用(Prasad et al., 2021)。

聚合物-药物共轭物

该化合物的另一个应用是在生物医学应用中合成和表征聚合物-药物共轭物,特别是用于药物传递。一项关于合成一种新的含氧代唑基化马来酸酐-N-乙烯吡咯烷酮共聚物的研究,其中包含1-(2-氨基乙基)-4-甲氧基吡咯烷-3-醇,展示了其抗微生物和抗真菌活性,突显了其在生物医学应用中的潜力(Damaceanu et al., 2012)。

新颖的合成途径

研究还涉及涉及该化合物的新颖合成途径和转化。一项研究介绍了1-芳基甲基-2-(溴甲基)环氧丙烷转化为2-氨基戊二腈,然后转化为2-亚氨基-5-甲氧基吡咯烷和5-甲氧基吡咯烷-2-酮,展示了该化合物在合成有机化学中的多功能性(D’hooghe等人,2008)。

催化转化

在另一项研究中,该化合物被用于催化氢化过程,产生特定的吡咯烷衍生物,突出了其在催化转化和有价值化学中间体合成中的作用(Gorpinchenko et al., 2009)。

化酶合成

该化合物的衍生物的化酶合成用于制药应用是另一个重要的研究领域。例如,一项研究专注于(3S,4S)-3-甲氧基-4-甲基氨基吡咯烷的对映选择性合成,这是一种新的喹诺酮抗肿瘤化合物的关键中间体,展示了该化合物在抗肿瘤药物的开发中的实用性(Kamal et al., 2004)。

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as dopamine, are known to produce positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility .

Biochemical Pathways

It’s worth noting that similar compounds, such as dopamine, are synthesized from the amino acid tyrosine in a two-step enzymatic process . This process involves the conversion of tyrosine into l-3,4-dihydroxyphenylalanine (also referred to as l-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic l-amino acid decarboxylase (AADC), and produces dopamine by decarboxylation of DOPA .

Pharmacokinetics

Similar compounds, such as fluvoxamine maleate, are metabolized by the liver into at least 11 products, all of which are pharmacologically inactive . It is excreted primarily as metabolites, with less than 4% of the original compound remaining .

Result of Action

Similar compounds, such as dopamine, are known to regulate several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .

Action Environment

It’s worth noting that similar compounds, such as 1-(2-aminoethyl) piperazine, have been identified as potential candidates for carbon dioxide capture solvents . The kinetics of absorption of carbon dioxide in aqueous 1-(2-aminoethyl) piperazine is studied using a stirred cell reactor . The experiments are performed at temperatures ranging from 303 to 333 K with weight fractions of 1-(2-aminoethyl) piperazine in an aqueous solution ranging from 0.1 to 0.4 .

安全和危害

未来方向

属性

IUPAC Name |

1-(2-aminoethyl)-4-methoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-11-7-5-9(3-2-8)4-6(7)10/h6-7,10H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRNSOVTTMTLCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

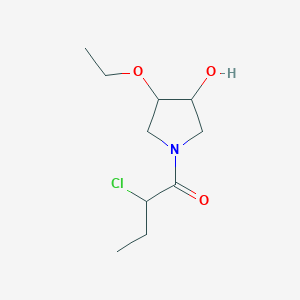

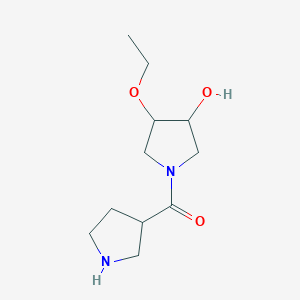

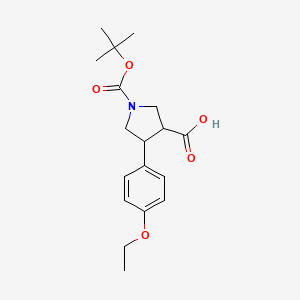

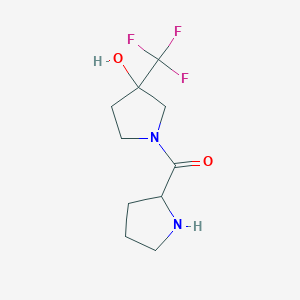

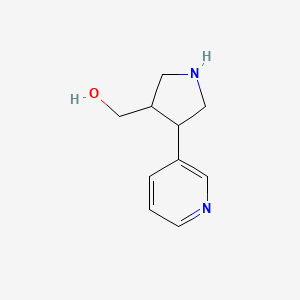

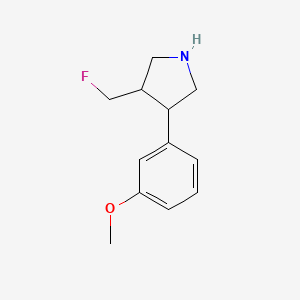

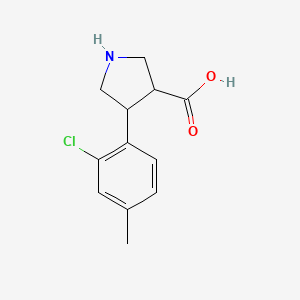

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-Bromo-3-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477981.png)

![2-[2-Bromo-4-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477982.png)